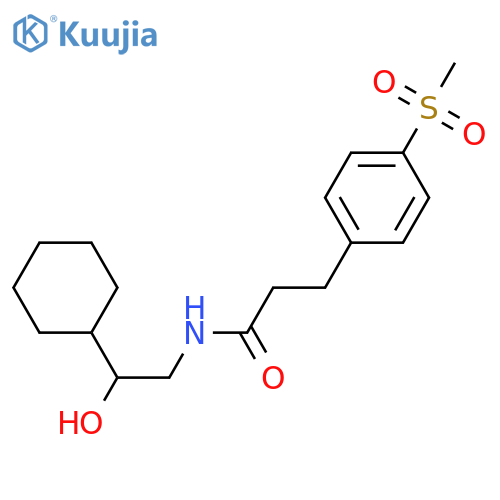

Cas no 2034415-32-0 (N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide)

2034415-32-0 structure

商品名:N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide

CAS番号:2034415-32-0

MF:C18H27NO4S

メガワット:353.476284265518

CID:5377303

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide 化学的及び物理的性質

名前と識別子

-

- N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methylsulfonylphenyl)propanamide

- N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide

-

- インチ: 1S/C18H27NO4S/c1-24(22,23)16-10-7-14(8-11-16)9-12-18(21)19-13-17(20)15-5-3-2-4-6-15/h7-8,10-11,15,17,20H,2-6,9,12-13H2,1H3,(H,19,21)

- InChIKey: OUPJKPJLOIEZKA-UHFFFAOYSA-N

- ほほえんだ: C(NCC(C1CCCCC1)O)(=O)CCC1=CC=C(S(C)(=O)=O)C=C1

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6436-2282-2mg |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |

2034415-32-0 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6436-2282-25mg |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |

2034415-32-0 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6436-2282-50mg |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |

2034415-32-0 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2282-75mg |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |

2034415-32-0 | 75mg |

$312.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2282-4mg |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |

2034415-32-0 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2282-20mg |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |

2034415-32-0 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F6436-2282-1mg |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |

2034415-32-0 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6436-2282-5μmol |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |

2034415-32-0 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6436-2282-5mg |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |

2034415-32-0 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6436-2282-10mg |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |

2034415-32-0 | 10mg |

$118.5 | 2023-09-09 |

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

2034415-32-0 (N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide) 関連製品

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量